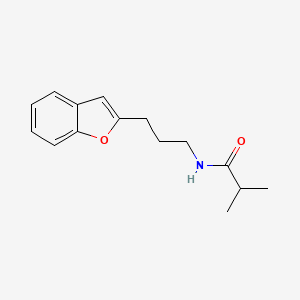![molecular formula C9H16O3 B2707831 [3-(2-Methoxyethyl)-6-oxabicyclo[3.1.0]hexan-3-yl]methanol CAS No. 2253640-11-6](/img/structure/B2707831.png)
[3-(2-Methoxyethyl)-6-oxabicyclo[3.1.0]hexan-3-yl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“[3-(2-Methoxyethyl)-6-oxabicyclo[3.1.0]hexan-3-yl]methanol” is a chemical compound with the molecular formula C9H16O3 and a molecular weight of 172.22 . It is also known by its IUPAC name (3-(2-methoxyethyl)-6-oxabicyclo[3.1.0]hexan-3-yl)methanol . It is available in liquid form .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C9H16O3/c1-11-3-2-9(6-10)4-7-8(5-9)12-7/h7-8,10H,2-6H2,1H3 . This code provides a textual representation of the molecular structure, which can be used to generate a visual representation of the molecule.Physical and Chemical Properties Analysis
“this compound” is a liquid at room temperature . It has a molecular weight of 172.22 . The compound is stored at a temperature of 4°C .Scientific Research Applications
B(C6F5)3 Mediated Arene Hydrogenation/Transannulation
The study by Longobardi, Mahdi, and Stephan (2015) explores the stoichiometric reaction of para-methoxyanilines and B(C6F5)3 under H2, leading to the reduction of the N-bound phenyl ring(s) and subsequent transannular ring closure with elimination of methanol. This process affords the respective 7-azabicyclo[2.2.1]heptane derivatives, highlighting a method for arene hydrogenation/transannulation that could potentially apply to compounds like [3-(2-Methoxyethyl)-6-oxabicyclo[3.1.0]hexan-3-yl]methanol (Longobardi, Mahdi, & Stephan, 2015).
Core Structure in Bioactive Compounds
Research by Jimeno, Pericàs, Wessel, Alker, and Müller (2011) discusses the bicyclo[3.1.0]hexane and diverse heteroanalogues containing nitrogen, oxygen, or sulfur atoms in the five-membered ring as interesting core structures in small molecules with diverse biological activities. These structures are utilized as conformationally locked analogues of nucleoside building blocks and have applications in natural compound synthesis, bioactive compounds, novel materials, and catalysts (Jimeno et al., 2011).
Methanol Adsorption and Desorption on Surface Sites
Wu, Li, Mullins, and Overbury (2012) used methanol to probe the nature of surface sites on ceria nanocrystals with defined surface planes. This study's findings on methanol adsorption and desorption provide insights into the surface chemistry and potential catalytic applications of metal oxide nanocrystals, relevant to understanding the interactions of methanol with this compound (Wu, Li, Mullins, & Overbury, 2012).
Stereoselective Synthesis and Conversion
Mollet, D’hooghe, and Kimpe (2012) demonstrated the use of cis-3-benzyloxy-4-(2-mesyloxyethyl)azetidin-2-ones for synthesizing cis-2-oxa-6-azabicyclo[3.2.0]heptan-7-ones and their conversion into methyl cis-3-aminotetrahydrofuran-2-carboxylates. This research presents a methodology potentially applicable to synthesizing derivatives or analogues of this compound for drug design applications (Mollet, D’hooghe, & Kimpe, 2012).
Transition-Metal-Catalyzed Methanol Utilization
Natte, Neumann, Beller, and Jagadeesh (2017) explored the use of methanol as a common solvent and cost-effective reagent in the synthesis of value-added chemicals, pharmaceuticals, and materials. Their review on the utilization of methanol as a C1 source for forming carbon-carbon, carbon-nitrogen, and carbon-oxygen bonds provides a broad perspective on methanol's role in organic synthesis, which is directly relevant to the chemical manipulation and applications of this compound (Natte, Neumann, Beller, & Jagadeesh, 2017).
Properties
IUPAC Name |
[3-(2-methoxyethyl)-6-oxabicyclo[3.1.0]hexan-3-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O3/c1-11-3-2-9(6-10)4-7-8(5-9)12-7/h7-8,10H,2-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMJWAYOWWBUKMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC1(CC2C(C1)O2)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
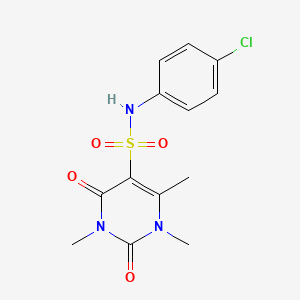

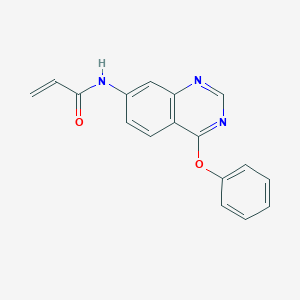

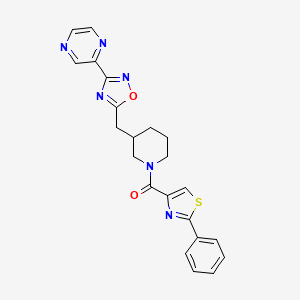
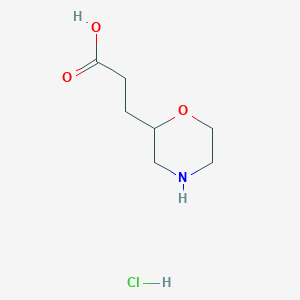
![3-(2,6-dichlorophenyl)-5-{1-[4-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-yl}-4-isoxazolecarbonitrile](/img/structure/B2707760.png)
![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-((6-(methoxymethyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2707761.png)
![2-[(5-Chloropyrimidin-2-yl)amino]cyclobutan-1-ol](/img/structure/B2707763.png)
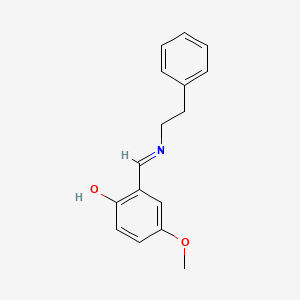
![Ethyl 2-(4-acetylbenzamido)-5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-methylthiophene-3-carboxylate](/img/structure/B2707766.png)
![N-(2,5-diaza-2-methyl-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)((2-fluoro-4-nitrophenyl)amino)formamide](/img/structure/B2707768.png)
![Ethyl 3-(4-methoxyphenyl)-4-oxo-5-[(2-thiophen-2-ylacetyl)amino]thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2707769.png)
